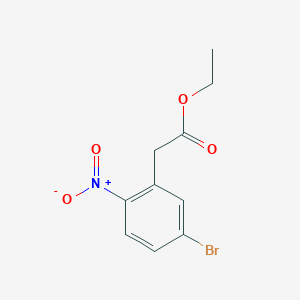

Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Description

BenchChem offers high-quality Ethyl 2-(5-bromo-2-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-bromo-2-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(5-bromo-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRRVKTYSBXYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697511 | |

| Record name | Ethyl (5-bromo-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870274-21-8 | |

| Record name | Ethyl (5-bromo-2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-(5-bromo-2-nitrophenyl)acetate" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

This guide offers a comprehensive technical overview of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a key intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a deeper understanding of the compound's structural nuances, reactivity, and practical applications. We will explore the causality behind its chemical behavior, grounded in authoritative references, and present field-proven protocols to empower your research and development endeavors.

Core Molecular Identity and Structural Analysis

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a multi-functionalized aromatic compound. Its synthetic value stems from the orthogonal reactivity of its three primary functional groups: an ethyl ester, a nitro group, and a bromine atom, all strategically positioned on a phenyl ring.

Key Identifiers:

| Identifier | Value |

| CAS Number | 38690-77-6[1][2][3][4] |

| Molecular Formula | C₁₀H₁₀BrNO₄ |

| Molecular Weight | 288.10 g/mol |

Structural Elucidation

The molecule's architecture is central to its chemical personality. The electron-withdrawing nature of the nitro group at the ortho position and the bromine atom at the meta position (relative to the acetate side chain) significantly influences the reactivity of the aromatic ring and the benzylic methylene protons.

Caption: Chemical Structure of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

-

The Nitro Group (NO₂): Positioned ortho to the side chain, this powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution. More importantly, it is the primary site for chemical transformation via reduction to an amino group, a gateway to a vast array of heterocyclic syntheses.

-

The Bromo Atom (Br): A versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. Its position influences the regioselectivity of further reactions.

-

The Ethyl Acetate Group: This group possesses two reactive sites: the ester carbonyl, which can undergo hydrolysis or amidation, and the α-carbon (benzylic position), whose protons are acidic and can be removed to form an enolate for subsequent alkylation or condensation reactions.

Physicochemical and Spectroscopic Profile

While experimentally determined data is limited, a robust profile can be constructed from computed properties and spectroscopic principles.

Physicochemical Properties

The following table summarizes key computed physical properties. These values are essential for planning reactions, particularly for determining appropriate solvents and reaction temperatures.

| Property | Value | Source |

| Molecular Weight | 288.09 g/mol | PubChem[5] |

| Boiling Point (Predicted) | 345.2 °C | MySkinRecipes[6] |

| Topological Polar Surface Area | 72.1 Ų | PubChem[5] |

| XLogP3-AA (Lipophilicity) | 2.8 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

Spectroscopic Signature

The spectroscopic data provides a fingerprint for confirming the identity and purity of the compound. The following are predicted values based on the known effects of the constituent functional groups.

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale & Key Insights |

| ¹H NMR | Ethyl (CH₃) | ~1.3 ppm (t, 3H) | Triplet due to coupling with the adjacent CH₂ group. |

| Ethyl (CH₂) | ~4.2 ppm (q, 2H) | Quartet due to coupling with the CH₃ group. Deshielded by the adjacent oxygen atom. | |

| Benzylic (CH₂) | ~4.0 ppm (s, 2H) | Singlet. These protons are deshielded by the adjacent aromatic ring and carbonyl group. | |

| Aromatic (Ar-H) | 7.5 - 8.2 ppm (m, 3H) | Complex multiplet pattern in the aromatic region, deshielded by the electron-withdrawing NO₂ group. | |

| ¹³C NMR | Ethyl (CH₃) | ~14 ppm | Standard aliphatic carbon signal. |

| Ethyl (CH₂) | ~62 ppm | Aliphatic carbon attached to an oxygen atom. | |

| Benzylic (CH₂) | ~40 ppm | Benzylic carbon adjacent to a carbonyl. | |

| Aromatic (C-Br) | ~120 ppm | Carbon attached to bromine. | |

| Aromatic (C-H, C-C) | 125 - 150 ppm | Multiple signals for the remaining aromatic carbons. The carbon bearing the NO₂ group will be significantly deshielded. | |

| Carbonyl (C=O) | ~170 ppm | Characteristic chemical shift for an ester carbonyl carbon. | |

| IR Spectroscopy | C=O Stretch (Ester) | ~1735 cm⁻¹ | Strong, sharp absorption characteristic of a saturated ester carbonyl. |

| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | Strong absorption due to the N=O double bond character. | |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | Strong absorption, complementary to the asymmetric stretch. | |

| C-O Stretch (Ester) | ~1200 cm⁻¹ | Strong absorption for the ester C-O bond. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 287/289 | A characteristic 1:1 doublet for the molecular ion due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |

| Key Fragment | m/z 214/216 | Loss of the ethoxy group (-OCH₂CH₃). | |

| Key Fragment | m/z 43 | Fragment corresponding to the acetyl group [CH₃CO]⁺, though loss of the ethoxycarbonyl group is more likely. |

Core Reactivity and Synthetic Transformations

The true value of Ethyl 2-(5-bromo-2-nitrophenyl)acetate lies in its capacity for selective chemical transformations. The most pivotal of these is the reduction of the nitro group, which unlocks pathways to a multitude of complex heterocyclic structures.

The Gateway Reaction: Nitro Group Reduction

The conversion of the nitro group to a primary amine is a cornerstone transformation in medicinal chemistry and materials science.[7][8] This reduction is a six-electron process that fundamentally alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating ortho-, para-directing amino group.[9]

Several reagents can accomplish this transformation, including catalytic hydrogenation (H₂/Pd/C), and dissolving metal reductions.[10] A particularly reliable and scalable method in a research setting utilizes iron powder in the presence of an acidic medium or a salt like ammonium chloride.[9]

Caption: Workflow for the reduction of the nitro group.

Mechanism Insight: The reduction with iron proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group.[9] The resulting radical anion is protonated by the aqueous medium. This sequence of electron transfer and protonation repeats, passing through nitroso and hydroxylamine intermediates, until the primary amine is formed. The iron is oxidized to iron oxides in the process.

Field-Proven Experimental Protocol: Reduction using Iron

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq).

-

Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to dissolve or suspend the starting material.

-

Reagent Addition: Add ammonium chloride (4-5 eq) followed by iron powder (3-5 eq). The iron powder should be fine and activated if necessary.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C). The reaction is often vigorous at the start. Monitor the progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts and baseline impurities. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Extraction: Combine the filtrates and remove the organic solvent under reduced pressure. The remaining aqueous layer is then basified (e.g., with aqueous sodium carbonate) and extracted multiple times with an organic solvent such as ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(2-amino-5-bromophenyl)acetate, which can be purified by column chromatography or recrystallization.

Subsequent Transformations and Synthetic Applications

The product of the nitro reduction, an ortho-amino phenylacetate derivative, is an exceptionally valuable building block. The adjacent amino and ethyl acetate functionalities are perfectly poised for intramolecular cyclization reactions to form various heterocyclic systems.

-

Synthesis of Benzoxazines/Benzothiazines: The amino group can react with various electrophiles, followed by cyclization onto the ester or its derivatives.

-

Fischer Indole Synthesis: The corresponding hydrazine, formed from the amine, can undergo Fischer indole synthesis to produce substituted indoles.

-

Quinoline Synthesis: The amine can be used in classic quinoline syntheses like the Friedländer or Combes reactions.

This versatility makes Ethyl 2-(5-bromo-2-nitrophenyl)acetate a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[6]

Safety and Handling

As a laboratory chemical, proper handling is paramount. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous compounds like ethyl bromoacetate provides essential guidance.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Likely to be an irritant. Ethyl bromoacetate is a known lachrymator (causes tears) and is irritating to the skin and respiratory tract.[11][13] Handle with care to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition.[11]

Conclusion

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is more than a mere collection of functional groups; it is a strategically designed synthetic tool. Its value is rooted in the predictable and selective reactivity of its nitro, bromo, and ethyl acetate moieties. The facile reduction of the nitro group to an amine serves as the critical step, unlocking a cascade of possibilities for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this versatile intermediate in their synthetic endeavors.

References

-

PubChem. Ethyl 2-bromo-2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-(2-acetamido-5-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-(2-bromo-3-formyl-5-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

-

Tafesh, A. M., & Weiguny, J. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

-

Bentley, T. W., & Jones, R. O. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

- Google Patents.

-

ResearchGate. Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]

-

PubChem. Ethyl 2-(2-amino-5-bromo-3-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

-

NJ.gov. Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

PubChem. Ethyl 2-(3-amino-5-bromo-2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. Ethyl 2-(4-bromo-2-nitrophenyl)acetate. [Link]

-

ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

-

International Journal of Innovative Science and Research Technology. A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. [Link]

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

- Google Patents.

-

YouTube. NMR spectrum of ethyl acetate. [Link]

-

ResearchGate. Synthesis of p-nitrophenyl acetate. [Link]

-

University of Birmingham. Spectra of ethyl acetate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl bromoacetate, 98%. [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Ethyl 2-bromo-2-(2-nitrophenyl)acetate | C10H10BrNO4 | CID 15281682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-(4-bromo-2-nitrophenyl)acetate [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 2-(5-bromo-2-nitrophenyl)acetate: Synthesis, Reactivity, and Application

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring an ortho-nitro group, a para-bromo substituent, and an activated acetate side chain, offers a unique combination of reactive sites. This guide provides a comprehensive overview of its synthesis from its carboxylic acid precursor, a detailed analysis of its chemical properties and reactivity, and a focused exploration of its principal application: the construction of heterocyclic scaffolds, particularly quinolones, through reductive cyclization. We present field-proven protocols, mechanistic insights, and safety considerations to enable its effective and safe utilization in a research setting. While this molecule is a specialized intermediate with limited commercially available data, this guide consolidates information from analogous structures and foundational chemical principles to provide a reliable and authoritative resource.

Molecular Overview

Chemical Identity and Structure

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is an aromatic compound characterized by a phenylacetic acid ethyl ester core, substituted with a nitro group at the C2 position and a bromine atom at the C5 position. The electron-withdrawing nature of the nitro group, positioned ortho to the acetate side chain, is a critical feature that governs the molecule's reactivity, particularly in cyclization reactions.

Caption: 2D Structure of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Physicochemical Properties

Direct experimental data for this specific ester is not widely published. The following properties are calculated or estimated based on its structure and data from its immediate precursor, 5-bromo-2-nitrophenylacetic acid (CAS: 124840-61-5).[1][2]

| Property | Value (Calculated or Estimated) | Source / Justification |

| CAS Number | Not widely assigned; precursor is 124840-61-5 | Derived from precursor acid CAS.[1] |

| Molecular Formula | C₁₀H₁₀BrNO₄ | Calculated |

| Molecular Weight | 288.09 g/mol | Calculated |

| Appearance | Expected to be a pale yellow solid or oil | Based on related nitroaromatic compounds. |

| Boiling Point | > 397 °C (decomposes) | Estimated from precursor acid boiling point (396.9 °C).[2] Esterification typically raises the boiling point slightly. |

| Solubility | Soluble in ethyl acetate, DCM, THF, ethanol, DMSO | Typical for moderately polar organic esters. |

| Density | ~1.6-1.7 g/cm³ | Estimated from precursor acid density (1.794 g/cm³).[2] |

Synthesis and Purification

The most direct and reliable synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate involves the esterification of its corresponding carboxylic acid. This two-step conceptual pathway ensures high purity and yield.

Caption: Proposed workflow for the synthesis of the target ester.

Recommended Synthesis Protocol: Fischer Esterification

This protocol is adapted from standard, well-established procedures for the acid-catalyzed esterification of carboxylic acids.[3][4][5]

Materials:

-

5-bromo-2-nitrophenylacetic acid (1.0 eq)

-

Anhydrous Ethanol (used as solvent, ~20-50x excess)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-nitrophenylacetic acid (1.0 eq).

-

Reagent Addition: Add anhydrous ethanol (20-50x molar excess). The large excess of alcohol serves as the solvent and drives the reaction equilibrium towards the product, in accordance with Le Châtelier's Principle.[4]

-

Catalysis: While stirring, carefully add concentrated sulfuric acid (approx. 0.1 eq) dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5][6]

-

Reflux: Heat the mixture to a gentle reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup - Quenching: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Workup - Washing: Carefully wash the organic layer sequentially with:

-

Water

-

Saturated NaHCO₃ solution (to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid; perform slowly to manage CO₂ evolution)

-

Brine (to remove residual water from the organic layer)

-

-

Drying and Isolation: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Purification and Characterization

The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Predicted Spectroscopic Data: While experimental spectra are not readily available, the ¹H NMR spectrum can be reliably predicted.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | d | 1H | Ar-H (H6) | Ortho to nitro group, deshielded. Doublet due to coupling with H4. |

| ~7.70 | dd | 1H | Ar-H (H4) | Ortho to bromo group, meta to nitro. Doublet of doublets from coupling to H3 and H6. |

| ~7.50 | d | 1H | Ar-H (H3) | Ortho to acetate side-chain. Doublet due to coupling with H4. |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ | Standard ethyl ester quartet, deshielded by adjacent oxygen. |

| ~4.00 | s | 2H | Ar-CH₂ -CO₂Et | Benzylic protons, deshielded by aromatic ring and ortho-nitro group. Appears as a singlet. |

| ~1.25 | t | 3H | -O-CH₂-CH₃ | Standard ethyl ester triplet. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule stems from its three distinct reactive centers, which can be addressed with high chemoselectivity.

Caption: The three principal reactive sites of the title compound.

Key Transformation: Reductive Cyclization for Quinolone Synthesis

The most powerful application of this intermediate is its use in the synthesis of the 6-bromo-4-hydroxyquinolin-2(1H)-one scaffold. This transformation is a cornerstone of many drug discovery programs, as the quinolone core is a privileged structure in medicinal chemistry.

Mechanism and Rationale: The reaction proceeds via a chemoselective reduction of the nitro group to an aniline, which then undergoes a spontaneous intramolecular cyclization (lactamization) by attacking the ester carbonyl.

-

Nitro Reduction: The reaction is typically carried out using a mild reducing agent that selectively reduces the nitro group without affecting the ester or the aryl bromide. Iron powder in acetic acid is an ideal choice for this purpose due to its low cost, low toxicity, and high chemoselectivity.[7][8] The iron acts as the electron donor, while the acetic acid serves as a proton source.[9]

-

Intramolecular Cyclization: The newly formed aniline is nucleophilic and is perfectly positioned to attack the electrophilic carbonyl carbon of the adjacent ethyl acetate side chain.

-

Lactamization: This intramolecular attack forms a six-membered ring, eliminating ethanol and yielding the thermodynamically stable lactam product, a quinolin-2-one.

Caption: Reaction pathway for the synthesis of a quinolone core.

Protocol: Reductive Cyclization to 6-Bromo-4-hydroxyquinolin-2(1H)-one

Materials:

-

Ethyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq)

-

Iron powder (<10 mesh) (4.0-5.0 eq)

-

Glacial Acetic Acid (solvent)

-

Ethanol (co-solvent, optional)

Procedure:

-

Setup: Charge a flask with Ethyl 2-(5-bromo-2-nitrophenyl)acetate and iron powder.

-

Solvent Addition: Add glacial acetic acid (and ethanol, if desired, to improve solubility).

-

Reaction: Heat the stirred suspension to 80-100 °C for 1.5-3 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture and pour it into ice water. The product will often precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove iron salts and acetic acid, and dry under vacuum. The resulting 6-bromo-4-hydroxyquinolin-2(1H)-one is often pure enough for subsequent use.

Application in Drug Discovery and Development

The primary value of Ethyl 2-(5-bromo-2-nitrophenyl)acetate lies in its ability to provide rapid access to complex heterocyclic cores. The resulting 6-bromo-quinolin-2-one is not an endpoint but a versatile platform for further chemical diversification.

-

Scaffold for Bioactive Molecules: The quinolone ring system is a core component of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer and antimicrobial effects.[10]

-

Handle for Diversification: The bromine atom at the C6 position is a crucial functional handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a diverse array of aryl, alkyl, and amino substituents to explore the structure-activity relationship (SAR) of the quinolone scaffold.

Safety and Handling

Hazard Identification: Based on the safety data for the precursor 5-bromo-2-nitrophenylacetic acid, the target ester should be handled as a hazardous substance.[11]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Spill Management: In case of a spill, avoid generating dust. Clean up immediately using an absorbent material and dispose of it as hazardous waste.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

Overman, L. E., et al. (2017). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. ACS Catalysis. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Design, synthesis, and antiproliferative screening of new quinoline derivatives. Scientific Reports. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (2020). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED AND UNSUBSTITUTED HETEROCYCLIC DIHYDROCINNOLINES. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Driver, T. G., et al. (2023). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ACS Catalysis. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

MDPI. (2018). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]

-

Guo, B., et al. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(5-Bromo-2-nitrophenyl)acetic acid. Retrieved from [Link]

-

LookChem. (n.d.). 124840-61-5 5-Bromo-2-nitrophenylacetic acid. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-nitrophenylacetic acid | 124840-61-5 [chemicalbook.com]

- 2. 2-(5-Bromo-2-nitrophenyl)acetic acid [myskinrecipes.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Ethyl 2-(5-bromo-2-nitrophenyl)acetate (CAS 870274-21-8): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-bromo-2-nitrophenyl)acetate, bearing the CAS number 870274-21-8, is a pivotal intermediate in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal importance. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and key applications, with a focus on its role as a precursor to pharmacologically active compounds such as quinazolinones. The document details plausible synthetic methodologies, explores its reactivity, and presents its significance in the landscape of drug discovery and development.

Introduction

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a substituted phenylacetate derivative featuring both a bromo and a nitro functional group on the aromatic ring. This unique substitution pattern makes it a versatile building block for the synthesis of a variety of complex organic molecules. The presence of the nitro group allows for facile reduction to an amine, a common strategy in the synthesis of nitrogen-containing heterocycles. The bromo substituent offers a handle for further functionalization through cross-coupling reactions. The ethyl acetate moiety provides a reactive site for various chemical transformations. This guide will delve into the technical aspects of this compound, providing researchers with the necessary information for its effective utilization in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is presented in the table below. These values are primarily computed and provide a useful starting point for experimental work.

| Property | Value | Source |

| CAS Number | 870274-21-8 | Alfa Chemistry |

| Molecular Formula | C₁₀H₁₀BrNO₄ | Alfa Chemistry |

| Molecular Weight | 288.09 g/mol | PubChem[1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | Inferred from related compounds[2] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Proposed Synthetic Pathway: Esterification of 2-(5-bromo-2-nitrophenyl)acetic acid

A highly plausible and common method for the synthesis of ethyl esters is the Fischer esterification of the corresponding carboxylic acid. This pathway involves the synthesis of 2-(5-bromo-2-nitrophenyl)acetic acid as a key intermediate.

Workflow Diagram:

Caption: Proposed two-step synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate via the corresponding carboxylic acid.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(5-bromo-2-nitrophenyl)acetic acid

A potential route to the carboxylic acid intermediate starts from 4-bromo-2-nitrotoluene. A Chinese patent describes a similar synthesis for the 4-bromo-2-nitrophenylacetic acid isomer, which involves the reaction of 4-bromo-2-nitrochlorotoluene with metallic sodium to form a benzyl sodium intermediate, followed by reaction with carbon dioxide and subsequent acidification[3]. A similar strategy could be adapted for the 5-bromo isomer.

Step 2: Fischer Esterification

-

To a solution of 2-(5-bromo-2-nitrophenyl)acetic acid (1.0 eq) in absolute ethanol (excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

-

Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Pathway: Alkylation of a Phenylacetonitrile Derivative

Another viable approach involves the alkylation of a phenylacetonitrile precursor, followed by hydrolysis and esterification. This method is advantageous when the corresponding benzyl cyanide is readily accessible.

Workflow Diagram:

Caption: Alternative multi-step synthesis via a phenylacetonitrile intermediate.

This multi-step process would likely begin with the synthesis of 5-bromo-2-nitrophenylacetonitrile, followed by deprotonation to form a carbanion, which is then alkylated with a suitable ethylating agent like ethyl chloroformate. The resulting nitrile would then be hydrolyzed to the carboxylic acid and subsequently esterified as described in the previous section.

Alternative Synthetic Pathway: From 5-bromo-2-nitrophenylacetyl chloride

Should the corresponding acyl chloride be available, a straightforward and often high-yielding method would be its reaction with ethanol.

Experimental Protocol (Hypothetical):

-

Dissolve 5-bromo-2-nitrophenylacetyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane or diethyl ether under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of absolute ethanol (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude ester by column chromatography.

This reaction is typically rapid and exothermic[4][5].

Spectral Characterization

While experimental spectra for Ethyl 2-(5-bromo-2-nitrophenyl)acetate are not publicly available, a prediction of the key spectral features can be made based on the analysis of its structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

-

Ethyl group: A triplet around δ 1.2-1.4 ppm (3H, -CH₃) and a quartet around δ 4.1-4.3 ppm (2H, -CH₂-) are anticipated.

-

Methylene bridge: A singlet for the benzylic protons (-CH₂-) is expected in the region of δ 3.8-4.2 ppm.

-

Aromatic protons: The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (δ 7.0-8.5 ppm), with their exact chemical shifts and coupling constants being influenced by the bromo and nitro substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the ethyl group, the methylene bridge, the ester carbonyl, and the six aromatic carbons.

-

Ethyl group: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-CH₂-).

-

Methylene bridge: A signal in the range of δ 35-45 ppm.

-

Ester carbonyl: A peak around δ 170 ppm.

-

Aromatic carbons: Six distinct signals in the aromatic region (δ 120-150 ppm), including the carbon atoms attached to the bromo and nitro groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.

-

C=O stretch (ester): A strong band around 1730-1750 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1000-1300 cm⁻¹.

-

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and potentially the nitro group (-NO₂).

Reactivity and Key Transformations

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a versatile intermediate due to its multiple reactive sites.

Reductive Cyclization: A Gateway to Heterocycles

The most significant reaction of this compound in the context of drug discovery is its reductive cyclization. The nitro group can be selectively reduced to an amino group using various reagents such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. The resulting ortho-amino phenylacetate can then undergo intramolecular cyclization to form a lactam. This transformation is a cornerstone in the synthesis of various heterocyclic systems.

Reaction Scheme:

Caption: Reductive cyclization of Ethyl 2-(5-bromo-2-nitrophenyl)acetate to form a quinolinone derivative.

Synthesis of Quinazolinones

This class of compounds is of great interest in medicinal chemistry due to their wide range of biological activities. Ethyl 2-(5-bromo-2-nitrophenyl)acetate can serve as a precursor for the synthesis of quinazolinones. Following the reduction of the nitro group, the resulting aniline can be reacted with a suitable one-carbon source, such as an orthoester or formamide, to construct the quinazolinone ring system.

Applications in Drug Discovery and Development

The primary application of Ethyl 2-(5-bromo-2-nitrophenyl)acetate in drug discovery lies in its role as a key building block for the synthesis of heterocyclic compounds.

-

Precursor to Quinolones and Quinazolinones: As illustrated above, this compound is an excellent starting material for the synthesis of quinolone and quinazolinone scaffolds, which are present in numerous approved drugs and clinical candidates with diverse therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.

-

Fragment-Based Drug Discovery: The substituted phenylacetate core can be utilized in fragment-based drug discovery programs, where it can be further elaborated to develop potent and selective inhibitors of various biological targets.

-

Intermediate for Agrochemicals: Similar structures are often found in the synthesis of pesticides and herbicides.

Safety and Handling

While specific safety data for Ethyl 2-(5-bromo-2-nitrophenyl)acetate is not available, it should be handled with the care appropriate for a laboratory chemical with potentially hazardous properties, based on its functional groups.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: The compound is expected to be an irritant to the eyes, skin, and respiratory system. Alkylating agents, which this compound can be considered due to the bromoacetate moiety, are often toxic and should be handled with caution.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups allows for the efficient construction of complex heterocyclic systems, most notably quinolinones and quinazolinones. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be reliably predicted from established chemical principles. This technical guide provides a solid foundation for researchers and drug development professionals to incorporate this important building block into their synthetic strategies for the discovery of new therapeutic agents.

References

-

Reactions of Acyl Chlorides with Alcohols. (2023). Chemistry LibreTexts. [Link]

-

Ethyl 2-(2-bromophenyl)acetate | C10H11BrO2. PubChem. [Link]

-

reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

P-NITROPHENYL ACETATE--N/H. MP Biomedicals. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.[Link]

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Asian Journal of Chemistry. [Link]

-

Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). National Toxicology Program. [Link]

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

ethyl bromoacetate. Organic Syntheses. [Link]

Sources

- 1. Ethyl 2-(2-bromophenyl)acetate | C10H11BrO2 | CID 2780092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mpbio.com [mpbio.com]

- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway to Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. This document delves into the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents critical process parameters in a clear, accessible format. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Strategic Importance of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a valuable building block in organic synthesis. The strategic placement of the bromo, nitro, and ethyl acetate functionalities on the phenyl ring allows for a diverse range of subsequent chemical transformations. The nitro group can be reduced to an amine, a precursor for the formation of heterocyclic rings or amide linkages. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of various aryl, alkyl, or vinyl groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or can participate in a variety of condensation reactions. This versatility makes the title compound a crucial intermediate in the development of novel pharmaceuticals and advanced materials.

This guide will detail a reliable three-step synthesis beginning from the commercially available starting material, 5-bromo-2-nitrotoluene. The pathway involves:

-

Step 1: Radical Bromination of 5-bromo-2-nitrotoluene to yield 1-bromo-2-(bromomethyl)-4-nitrobenzene.

-

Step 2: Nucleophilic Substitution with cyanide to form 2-(5-bromo-2-nitrophenyl)acetonitrile.

-

Step 3: Hydrolysis and Esterification of the nitrile to afford the final product, Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Each step will be discussed in detail, with an emphasis on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues. This section elucidates the mechanistic pathway for each step of the synthesis.

Step 1: Benzylic Bromination via Free Radical Halogenation

The initial step involves the selective bromination of the methyl group of 5-bromo-2-nitrotoluene. This transformation is achieved through a free-radical chain reaction, a cornerstone of organic synthesis for the functionalization of alkanes and alkylarenes.[1]

Causality behind Experimental Choices:

-

Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination.[2] Unlike using elemental bromine (Br₂), NBS provides a low, constant concentration of Br₂ in the reaction medium, which is crucial for favoring the desired radical substitution over electrophilic aromatic substitution on the electron-rich benzene ring.[3] This is often referred to as the Wohl-Ziegler reaction.[2]

-

Initiator: The reaction is initiated by a radical initiator, typically Azobisisobutyronitrile (AIBN).[4][5] Upon heating, AIBN decomposes to form two cyano-2-propyl radicals and a molecule of nitrogen gas.[6][7] These radicals are effective at initiating the chain reaction but are not reactive enough to participate in unwanted side reactions.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used. These solvents are poor at solvating ions, which disfavors competing ionic reaction pathways.

The Radical Chain Mechanism:

-

Initiation: AIBN thermally decomposes to generate radicals.

-

Propagation (Step A): The initiator radical abstracts a hydrogen atom from HBr (present in trace amounts or generated in situ) to form a bromine radical.

-

Propagation (Step B): The bromine radical abstracts a benzylic hydrogen from 5-bromo-2-nitrotoluene. This is the rate-determining step. The resulting benzylic radical is stabilized by resonance with the aromatic ring, which is why this position is selectively halogenated.[1]

-

Propagation (Step C): The benzylic radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the product, 1-bromo-2-(bromomethyl)-4-nitrobenzene, and a new bromine radical, which continues the chain reaction.[3]

-

Termination: The reaction is terminated when two radicals combine.

Step 2: Cyanide Substitution – A Nucleophilic Displacement

The second step involves the conversion of the benzylic bromide to a nitrile. This is a classic example of a nucleophilic substitution reaction.[8]

Causality behind Experimental Choices:

-

Nucleophile: Sodium cyanide (NaCN) or potassium cyanide (KCN) serves as the source of the cyanide ion (CN⁻), a potent nucleophile.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed. These solvents are capable of solvating the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively unsolvated and highly nucleophilic. An aqueous alcohol solution can also be used.[9]

-

Mechanism: The reaction likely proceeds through an Sₙ2 mechanism, where the cyanide ion attacks the electrophilic carbon atom bearing the bromine, displacing the bromide leaving group in a single concerted step. An Sₙ1 mechanism is also possible due to the stability of the benzylic carbocation.[10]

Step 3: From Nitrile to Ethyl Ester – Hydrolysis and Esterification

The final step is the conversion of the nitrile group to an ethyl ester. This transformation is typically achieved in a one-pot procedure involving acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by an acid-catalyzed esterification.[11][12]

Causality behind Experimental Choices:

-

Reaction Conditions: The reaction is carried out in a mixture of ethanol and a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), with the presence of water.

-

Mechanism of Hydrolysis: The nitrile is first protonated by the strong acid, which increases the electrophilicity of the nitrile carbon.[12] A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[13]

-

Mechanism of Esterification (Fischer Esterification): The carboxylic acid, in the presence of a strong acid catalyst and an excess of ethanol, undergoes esterification. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Ethanol then attacks this carbon, and after a series of proton transfers and the elimination of a water molecule, the ethyl ester is formed.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 5-bromo-2-nitrotoluene | 98% | Commercially Available |

| N-Bromosuccinimide (NBS) | 99% | Commercially Available |

| Azobisisobutyronitrile (AIBN) | 98% | Commercially Available |

| Carbon Tetrachloride (CCl₄) | Anhydrous | Commercially Available |

| Sodium Cyanide (NaCN) | 97% | Commercially Available |

| Ethanol (EtOH) | Absolute | Commercially Available |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Prepared |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, Büchner funnel, vacuum filtration apparatus, column chromatography setup, standard laboratory glassware.

Step-by-Step Synthesis

Step 1: Synthesis of 1-bromo-2-(bromomethyl)-4-nitrobenzene

-

To a solution of 5-bromo-2-nitrotoluene (1 equivalent) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 equivalents).

-

Add a catalytic amount of Azobisisobutyronitrile (AIBN) (0.02 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and stir vigorously. The reaction can be monitored by TLC (Thin Layer Chromatography).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Step 2: Synthesis of 2-(5-bromo-2-nitrophenyl)acetonitrile

-

Dissolve 1-bromo-2-(bromomethyl)-4-nitrobenzene (1 equivalent) in ethanol.

-

In a separate flask, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water and add it to the solution of the benzyl bromide.

-

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

-

To a solution of 2-(5-bromo-2-nitrophenyl)acetonitrile (1 equivalent) in absolute ethanol, slowly add concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux for 8-12 hours.

-

Cool the mixture to room temperature and carefully pour it into ice water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude ester by column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation and Visualization

Table of Reaction Parameters

| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 5-bromo-2-nitrotoluene | NBS, AIBN | CCl₄ | Reflux | 4-6 | 80-90 |

| 2 | 1-bromo-2-(bromomethyl)-4-nitrobenzene | NaCN | EtOH/H₂O | Reflux | 2-3 | 85-95 |

| 3 | 2-(5-bromo-2-nitrophenyl)acetonitrile | H₂SO₄, H₂O | EtOH | Reflux | 8-12 | 70-85 |

Visualizing the Synthetic Pathway

Caption: Overall synthetic route to Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthetic pathway detailed in this guide represents a reliable and efficient method for the preparation of Ethyl 2-(5-bromo-2-nitrophenyl)acetate. By understanding the underlying mechanisms and adhering to the outlined protocols, researchers can confidently synthesize this valuable intermediate for their research and development endeavors. The provided data and visualizations serve as a practical resource for laboratory execution. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling toxic reagents such as sodium cyanide and corrosive acids.

References

-

Bunnett, J. F., & Rauhut, M. M. (2003). 2‐Bromo‐3‐Methylbenzoic Acid. Organic Syntheses, 38, 5. Available at: [Link]

-

Kam, T., & Lim, T. (1993). Electron-transfer versus nucleophilic substitution in the reactions of α-halogenated 4-nitrotoluenes with base. Journal of the Chemical Society, Perkin Transactions 2, (1), 147-150. Available at: [Link]

-

Master Organic Chemistry. (2013). Allylic Bromination and Benzylic Bromination: What Is It, And How Does It Work? Available at: [Link]

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

-

Pearson Education. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Available at: [Link]

-

Sciencemadness.org. (2011). Mechanism of benzyl cyanide synthesis? Available at: [Link]

-

Study.com. (n.d.). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation. Available at: [Link]

-

Wikipedia. (n.d.). Azobisisobutyronitrile. Available at: [Link]

-

YouTube. (2020). Acid-catalyzed nitrile hydrolysis. J Michelle Leslie. Available at: [Link]

-

YouTube. (2014). Allylic Bromination Using NBS. Ben's Chem Videos. Available at: [Link]

-

Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. Available at: [Link]

-

Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 13. m.youtube.com [m.youtube.com]

A Spectroscopic Guide to the Characterization of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous structural identification and characterization of Ethyl 2-(5-bromo-2-nitrophenyl)acetate (C₁₀H₁₀BrNO₄). As a potentially valuable intermediate in pharmaceutical and materials science, rigorous confirmation of its molecular structure is paramount. This document outlines the theoretical basis, practical experimental protocols, and detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing information from foundational spectroscopic principles and data from structurally related analogs, this guide serves as an essential reference for researchers, chemists, and quality control professionals.

Molecular Structure and Spectroscopic Overview

Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a disubstituted aromatic compound featuring an ethyl ester, a benzylic methylene bridge, and a benzene ring bearing both a nitro group and a bromine atom. Each of these functional groups imparts a distinct and predictable signature across various spectroscopic techniques, allowing for a multi-faceted approach to structural verification.

The primary objective is to confirm the connectivity and chemical environment of each atom in the molecule as depicted below. The combination of NMR to map the carbon-hydrogen framework, IR to identify functional group vibrations, and MS to confirm molecular weight and fragmentation provides a self-validating system for characterization.

Caption: Structure of Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Rationale and Protocol

The choice of solvent is critical for NMR. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent residual peak. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃.

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and sufficient scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and more scans (typically 256 or more) are required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 8.05 | d, J ≈ 2.5 Hz | 1H | Ar-H (C4-H) | This proton is ortho to the bromine and meta to the nitro group. The small coupling constant is characteristic of a meta coupling. |

| ~ 7.80 | dd, J ≈ 8.8, 2.5 Hz | 1H | Ar-H (C6-H) | This proton is ortho to the nitro group and meta to the bromine, leading to deshielding. It is split by both adjacent aromatic protons. |

| ~ 7.55 | d, J ≈ 8.8 Hz | 1H | Ar-H (C3-H) | This proton is ortho to the methylene acetate group and is split by the adjacent C6-H. |

| ~ 4.25 | q, J ≈ 7.1 Hz | 2H | -O-CH₂ -CH₃ | This quartet is characteristic of an ethyl ester group, deshielded by the adjacent oxygen atom. Data for ethyl acetate shows this signal around 4.1 ppm.[1] |

| ~ 4.10 | s | 2H | Ar-CH₂ -COO- | A singlet due to the absence of adjacent protons. This benzylic position is deshielded by both the aromatic ring and the ester carbonyl. |

| ~ 1.30 | t, J ≈ 7.1 Hz | 3H | -O-CH₂-CH₃ | The classic triplet for the methyl group of an ethyl ester, with a chemical shift around 1.3 ppm as seen in ethyl acetate.[1] |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

Ten distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 169.5 | C =O | Typical chemical shift for an ester carbonyl carbon. |

| ~ 148.0 | C -NO₂ | The carbon atom directly attached to the electron-withdrawing nitro group is significantly deshielded. |

| ~ 139.0 | C -CH₂ | Aromatic carbon bearing the acetate substituent. |

| ~ 133.0 | Ar-C H | Aromatic methine carbon. |

| ~ 130.0 | Ar-C H | Aromatic methine carbon. |

| ~ 126.0 | Ar-C H | Aromatic methine carbon. |

| ~ 121.0 | C -Br | The carbon attached to bromine experiences a moderate shielding effect compared to an unsubstituted carbon. |

| ~ 62.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester, deshielded by the oxygen atom. |

| ~ 38.0 | Ar-CH₂ -COO- | Benzylic methylene carbon. |

| ~ 14.1 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester group. |

Structural Confirmation Workflow

While 1D NMR provides the foundational data, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for irrefutable assignment.

Caption: Workflow for structural confirmation using 2D NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol

Modern IR analysis is most conveniently performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Instrument Setup: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically over a range of 4000-600 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the ester and nitro groups.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~ 3100-3000 | C-H Stretch | Aromatic | Indicates the presence of the benzene ring. |

| ~ 2980-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Confirms the aliphatic portions of the molecule. |

| ~ 1745 | C=O Stretch | Ester | A strong, sharp absorption characteristic of the ester carbonyl group. |

| ~ 1600, 1470 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring.[2] |

| ~ 1530 | N-O Asymmetric Stretch | Aromatic Nitro | A very strong and diagnostically crucial band for the nitro group.[3][4] |

| ~ 1350 | N-O Symmetric Stretch | Aromatic Nitro | The second strong, characteristic band for the nitro group.[3][4] |

| ~ 1250-1180 | C-O Stretch | Ester | Strong absorption associated with the ester C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Rationale for Technique Selection

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.

Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for determining the exact mass and elemental formula.

Predicted Mass Spectrum

The most critical feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

Molecular Ion: The calculated monoisotopic mass of C₁₀H₁₀BrNO₄ is 286.9793 g/mol .[5] Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum will show two prominent peaks for the molecular ion:

-

[M+H]⁺: at m/z ≈ 287.9871 (for ⁷⁹Br)

-

[M+2+H]⁺: at m/z ≈ 289.9850 (for ⁸¹Br) with nearly identical intensity.

Key Fragmentation Patterns: Analysis of fragment ions helps piece the structure together. Common fragmentation pathways for esters and aromatic compounds are expected.[6]

| Predicted m/z | Fragment Ion | Loss |

| ~ 243 | [M - C₂H₅O]⁺ | Loss of the ethoxy radical |

| ~ 214 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

| ~ 184 | [C₇H₄BrNO]⁺ | Subsequent loss of fragments from the side chain |

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];M [label="[M+H]⁺\nm/z ≈ 288/290"]; F1 [label="[M - C₂H₅O]⁺\nm/z ≈ 243/245"]; F2 [label="[M - COOC₂H₅]⁺\nm/z ≈ 214/216"];

M -> F1 [label="- •OC₂H₅"]; M -> F2 [label="- •COOEt"]; }

Caption: Predicted primary fragmentation pathway in ESI-MS.

Conclusion

The structural characterization of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is definitively achieved through the synergistic application of NMR, IR, and MS. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. Key IR absorptions, particularly the strong bands at ~1745 cm⁻¹ (C=O), ~1530 cm⁻¹, and ~1350 cm⁻¹ (NO₂), confirm the presence of the essential functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, with the characteristic 1:1 isotopic pattern of bromine serving as an unmistakable marker. This comprehensive spectroscopic profile constitutes a robust and self-validating dataset for the unequivocal identification of the target compound.

References

-

Omar, F. A., et al. (2011). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1139. Available at: [Link]

-

Learning Science (2021). NMR spectrum of ethyl acetate. YouTube. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15281682, Ethyl 2-bromo-2-(2-nitrophenyl)acetate. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (Date not available). Product List. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13731294, Ethyl 2-(5-fluoro-2-nitrophenyl)acetate. Available at: [Link]

-

University of Calgary (Date not available). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

U.S. Government Publishing Office (Date not available). EPA/NIH Mass Spectral Data Base. Available at: [Link]

-

LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

LibreTexts Chemistry (2020). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79517, Ethyl 4-nitrophenylacetate. Available at: [Link]

-

Spectroscopy Online (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl 2-bromo-2-(2-nitrophenyl)acetate | C10H10BrNO4 | CID 15281682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

"Ethyl 2-(5-bromo-2-nitrophenyl)acetate" reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 2-(5-bromo-2-nitrophenyl)acetate

This guide provides an in-depth analysis of the chemical reactivity and stability of Ethyl 2-(5-bromo-2-nitrophenyl)acetate, a key intermediate in pharmaceutical and fine chemical synthesis. The insights herein are curated for researchers, scientists, and drug development professionals to facilitate its effective and safe utilization in complex synthetic routes.

Introduction: Molecular Profile and Synthetic Utility

Ethyl 2-(5-bromo-2-nitrophenyl)acetate, with the molecular formula C₁₀H₁₀BrNO₄, is a multi-functionalized aromatic compound. Its structure incorporates three key features that dictate its chemical behavior: an electron-withdrawing nitro group, a bromine substituent on the aromatic ring, and an ethyl ester moiety. The strategic placement of these groups makes it a versatile building block, particularly in the synthesis of heterocyclic compounds and other complex pharmaceutical intermediates. The interplay between the electronic effects of the substituents governs the molecule's reactivity, offering several avenues for selective chemical transformations.

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrNO₄ |

| Molecular Weight | 290.09 g/mol |

| Appearance | Typically a solid |

| Primary Use | Intermediate in organic synthesis |

Chemical Reactivity: A Tale of Three Functional Groups

The reactivity of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is dominated by the chemical properties of its nitro, ester, and bromo-substituted phenyl groups. Understanding the susceptibility of each site to various reagents is paramount for designing successful synthetic strategies.

Caption: Key reactive sites on Ethyl 2-(5-bromo-2-nitrophenyl)acetate.

Reduction of the Aromatic Nitro Group

The transformation of the nitro group into an amine is one of the most powerful and widely used reactions in organic synthesis, providing a gateway to a vast array of further functionalizations.[1] The choice of reducing agent is critical to ensure high yield and chemoselectivity, preserving the ester and bromo functionalities.

Causality Behind Reagent Selection:

-

Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Raney Nickel): This is a highly efficient method. However, its broad reactivity can be a drawback. Aggressive conditions may lead to the reduction of the ester or hydrodebromination (loss of the bromine atom). Raney Nickel is sometimes chosen over Palladium on carbon for substrates where dehalogenation is a concern.[2]

-

Metal/Acid Reduction (e.g., Fe/HCl, Sn/HCl, Zn/AcOH): These classic methods are robust and cost-effective. The use of iron (Fe) or zinc (Zn) in acidic conditions provides a mild and often highly selective means of reducing nitro groups in the presence of other reducible functionalities.[2]

-

Tin(II) Chloride (SnCl₂): This reagent offers excellent chemoselectivity for nitro group reduction, especially when other sensitive groups are present. It proceeds under milder, often pH-neutral conditions (in ethanol), which can be advantageous for substrates prone to hydrolysis.[3]

Comparative Summary of Reduction Methods

| Reagent System | Typical Conditions | Advantages | Potential Drawbacks |

| H₂ / Pd/C | H₂ (1-50 atm), RT-50°C, Methanol/Ethanol | High efficiency, clean reaction | May cause dehalogenation or ester reduction |

| Fe / HCl or AcOH | Reflux | Cost-effective, high yield | Requires stoichiometric metal, acidic workup |

| SnCl₂ · 2H₂O | Ethanol/Ethyl Acetate, Reflux | Excellent chemoselectivity, mild conditions | Stoichiometric tin salts in waste |

Hydrolysis of the Ethyl Ester

The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(5-bromo-2-nitrophenyl)acetic acid. The kinetics and mechanism of ester hydrolysis are well-understood, typically proceeding through a tetrahedral intermediate.[4]

-

Base-Catalyzed Hydrolysis (Saponification): This is typically faster and irreversible. A strong base like NaOH or KOH in an aqueous-alcoholic solvent is used. The reaction rate is highly dependent on the concentration of the hydroxide ion.[5] The reaction concludes with an acidic workup to protonate the carboxylate salt.

-

Acid-Catalyzed Hydrolysis: This is a reversible process and often requires higher temperatures and prolonged reaction times compared to base-catalyzed hydrolysis. The equilibrium can be driven towards the product by using a large excess of water.

The rate of hydrolysis is influenced by the electronic nature of the phenyl ring. The electron-withdrawing nitro group can slightly increase the electrophilicity of the ester carbonyl, potentially accelerating hydrolysis compared to non-nitrated analogs.

Reactivity of the Benzylic Methylene Group

The methylene (-CH₂-) protons are positioned alpha to the ester carbonyl and ortho to the nitroaromatic ring. This dual activation makes them acidic and susceptible to deprotonation by a suitable base (e.g., sodium ethoxide, LDA) to form an enolate. This enolate can then act as a nucleophile in subsequent reactions, such as alkylation, allowing for the introduction of new substituents at the benzylic position. This reactivity pathway is crucial for chain-extension strategies.

Stability Profile and Degradation Pathways

The stability of Ethyl 2-(5-bromo-2-nitrophenyl)acetate is a critical factor for its storage, handling, and application in multi-step syntheses.

Caption: Stability profile and degradation pathways under various stress conditions.

-

Chemical Stability: The compound is generally stable under standard ambient conditions (room temperature) when protected from incompatible materials.[6]

-

pH Sensitivity: As discussed, the molecule will degrade via hydrolysis under strongly acidic or basic conditions. For purification or extraction, maintaining a pH range between 4 and 7 is advisable to minimize this pathway.

-

Incompatibilities: It should not be stored with strong oxidizing agents or strong reducing agents.[6] While selective reducing agents target the nitro group, powerful, non-selective hydrides like LiAlH₄ can reduce both the nitro group (potentially to an azo compound) and the ester group.[3]

-

Thermal and Photostability: Like many nitroaromatic compounds, prolonged exposure to high heat or UV light should be avoided to prevent decomposition. Some related compounds are noted to be prone to flavescence (yellowing) upon exposure to light.[7]